Unique Regioisomeric Substitution Pattern Distinct from 2- and 4-Substituted Oxetanyloxy Pyridine Amines
6-(Oxetan-3-yloxy)pyridin-3-amine features a specific substitution pattern (amine at position 3, oxetane at position 6) that distinguishes it from its regioisomers, such as 2-(oxetan-3-yloxy)pyridin-3-amine (CAS 1349718-81-5) and 4-(oxetan-3-yloxy)pyridin-3-amine . While all three share the same molecular formula and weight (166.18 g/mol), the difference in substitution is expected to alter the vector of the amine and the overall molecular conformation, which is a critical parameter in fragment-based drug design for exploring chemical space and optimizing target binding [1].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 6-(oxetan-3-yloxy)pyridin-3-amine (Oxetane at C6, Amine at C3) |
| Comparator Or Baseline | 2-(oxetan-3-yloxy)pyridin-3-amine (CAS 1349718-81-5) and 4-(oxetan-3-yloxy)pyridin-3-amine |
| Quantified Difference | Qualitative difference in substitution pattern; no direct comparative activity data available. |
| Conditions | Structural comparison (in silico/chemical structure) |
Why This Matters
This matters because in fragment-based screening, even subtle changes in substitution patterns can dramatically alter binding affinity and selectivity, making each regioisomer a distinct chemical entity with unique potential for lead generation.
- [1] Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187–192. View Source
